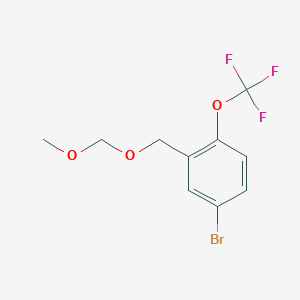

4-Bromo-2-((methoxymethoxy)methyl)-1-(trifluoromethoxy)benzene

CAS No.: 1623766-71-1

Cat. No.: VC2730392

Molecular Formula: C10H10BrF3O3

Molecular Weight: 315.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1623766-71-1 |

|---|---|

| Molecular Formula | C10H10BrF3O3 |

| Molecular Weight | 315.08 g/mol |

| IUPAC Name | 4-bromo-2-(methoxymethoxymethyl)-1-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C10H10BrF3O3/c1-15-6-16-5-7-4-8(11)2-3-9(7)17-10(12,13)14/h2-4H,5-6H2,1H3 |

| Standard InChI Key | WEHZPVHANIJMEW-UHFFFAOYSA-N |

| SMILES | COCOCC1=C(C=CC(=C1)Br)OC(F)(F)F |

| Canonical SMILES | COCOCC1=C(C=CC(=C1)Br)OC(F)(F)F |

Introduction

Chemical Identity and Structural Analysis

Structural Characteristics

4-Bromo-2-((methoxymethoxy)methyl)-1-(trifluoromethoxy)benzene belongs to the class of substituted aromatic compounds. The core structure consists of a benzene ring with four key substituents: a bromine atom at position 4, a (methoxymethoxy)methyl group at position 2, and a trifluoromethoxy group at position 1. The presence of these functional groups contributes to the compound's chemical properties and potential reactivity patterns.

Current chemical literature identifies two structurally similar compounds that provide insight into the likely properties of our target compound. The first is 4-Bromo-2-(methoxymethoxy)-1-(trifluoromethoxy)benzene (CAS: 2755723-88-5), which differs by having a methoxymethoxy group directly attached to the benzene ring rather than through a methylene linker . The second is 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene (CAS: 2379321-82-9), which features a methoxymethyl group instead of a (methoxymethoxy)methyl group .

Chemical Identifiers and Properties

Based on the structural similarities with documented compounds, we can estimate some properties of 4-Bromo-2-((methoxymethoxy)methyl)-1-(trifluoromethoxy)benzene. The compound would likely have a molecular formula of C10H10BrF3O3, representing an increase of one carbon and two hydrogen atoms compared to 4-Bromo-2-(methoxymethoxy)-1-(trifluoromethoxy)benzene.

Table 1.1: Comparison of Chemical Identifiers of Related Compounds

| Property | 4-Bromo-2-(methoxymethoxy)-1-(trifluoromethoxy)benzene | 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene |

|---|---|---|

| CAS Number | 2755723-88-5 | 2379321-82-9 |

| Molecular Formula | C9H8BrF3O3 | Not specified in literature |

| Molecular Weight | 301.06 g/mol | 285.06 g/mol |

| Additional Identifiers | Not available | MFCD32632077, CS-0192412, E95490 |

| PubChem CID | Not specified | 146035247 |

Physical and Chemical Properties

Physical Characteristics

The physical properties of 4-Bromo-2-((methoxymethoxy)methyl)-1-(trifluoromethoxy)benzene can be inferred from its structural elements and comparison with similar compounds. The bromine substituent contributes to a higher molecular weight and likely influences the compound's density. The trifluoromethoxy group imparts hydrophobicity and affects solubility characteristics, while the (methoxymethoxy)methyl group adds polarity.

Based on structural analogues, this compound would likely exist as a colorless to pale yellow liquid or crystalline solid at room temperature. The presence of the bromine atom would contribute to a higher density compared to non-halogenated analogues, while the ether functional groups would influence solubility patterns, making the compound soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.

Chemical Reactivity

The chemical reactivity of 4-Bromo-2-((methoxymethoxy)methyl)-1-(trifluoromethoxy)benzene is determined by its functional groups:

-

The bromine atom at position 4 serves as a potential site for metal-catalyzed coupling reactions, including Suzuki, Stille, and Negishi couplings. This makes the compound valuable as a building block in organic synthesis.

-

The (methoxymethoxy)methyl group functions as a protected alcohol, which can be deprotected under acidic conditions to reveal a hydroxymethyl group.

-

The trifluoromethoxy group is generally stable under most reaction conditions but contributes to the electronic properties of the aromatic ring, typically acting as an electron-withdrawing group.

Synthesis and Preparation Methods

Purification Methods

Purification of 4-Bromo-2-((methoxymethoxy)methyl)-1-(trifluoromethoxy)benzene would likely employ standard techniques for similar organic compounds:

-

Column chromatography using silica gel with appropriate solvent systems

-

Recrystallization from suitable solvent combinations

-

Distillation for larger-scale purification if the compound is sufficiently stable at elevated temperatures

-

High-performance liquid chromatography (HPLC) for analytical-grade purity

Based on related compounds, a typical purity standard for research applications would be ≥95% .

Applications and Research Relevance

Research Context

The presence of the (methoxymethoxy)methyl group, as opposed to the methoxymethoxy group found in the analogous compound, suggests a specialized protection strategy for a hydroxymethyl functionality. This type of protection is commonly employed in multi-step synthesis where selective reactivity is required.

The trifluoromethoxy group is increasingly important in medicinal chemistry due to its ability to enhance metabolic stability and modulate the lipophilicity of drug candidates. Compounds containing this moiety often demonstrate improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Analytical Characterization

Spectroscopic Properties

The spectroscopic characterization of 4-Bromo-2-((methoxymethoxy)methyl)-1-(trifluoromethoxy)benzene would likely include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons (likely three signals in the region of 7.0-8.0 ppm)

-

Signals for the methylene groups (CH₂) of the (methoxymethoxy)methyl functionality

-

Signals for the methoxy protons at approximately 3.3-3.5 ppm

-

¹⁹F NMR would show a signal for the trifluoromethoxy group

-

-

Mass Spectrometry:

-

Characteristic isotope pattern due to the presence of bromine (approximately equal peaks at M and M+2)

-

Fragmentation patterns showing loss of the methoxymethoxy group

-

-

Infrared Spectroscopy:

-

Characteristic bands for C-O stretching from the ether functionalities

-

C-F stretching from the trifluoromethoxy group

-

C-Br stretching from the bromine substituent

-

Chromatographic Analysis

For purity assessment and identification, HPLC methods coupled with appropriate detection systems would be suitable. Gas chromatography might also be applicable if the compound exhibits sufficient thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume